molecular formula C13H19NO2 B1610753 (4-Methoxy-phenyl)-piperidin-4-yl-methanol CAS No. 37581-37-6

(4-Methoxy-phenyl)-piperidin-4-yl-methanol

Cat. No.: B1610753
CAS No.: 37581-37-6
M. Wt: 221.29 g/mol
InChI Key: KYZUXLVPWDQQOE-UHFFFAOYSA-N
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Description

(4-Methoxy-phenyl)-piperidin-4-yl-methanol is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and transporters, such as theserotonin transporter and alpha receptors .

Mode of Action

Related compounds have been found to act asserotonin releasing agents , binding to alpha receptors to mediate their effects . This suggests that (4-Methoxy-phenyl)-piperidin-4-yl-methanol may interact with its targets in a similar manner, leading to changes in neurotransmitter levels and receptor activity.

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties, such asinhibition of certain transporters . These properties can impact the compound’s bioavailability, determining how much of the drug reaches its target sites in the body.

Result of Action

Based on the actions of similar compounds, it may lead to increased levels of serotonin in the synaptic cleft, potentially leading to changes in neuronal activity and neurotransmission .

Properties

IUPAC Name

(4-methoxyphenyl)-piperidin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11/h2-5,11,13-15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZUXLVPWDQQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482757
Record name (4-Methoxy-phenyl)-piperidin-4-yl-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37581-37-6
Record name (4-Methoxy-phenyl)-piperidin-4-yl-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.